REACTION_CXSMILES
|
[Mg].Br[C:3]1[CH:4]=[C:5]([O:9][CH3:10])[CH:6]=[CH:7][CH:8]=1.[CH2:11]([N:18]1[CH2:23][CH2:22][CH2:21][CH2:20][C:19]1=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl.C1C[O:29]CC1>>[CH2:11]([N:18]1[CH2:23][CH2:22][CH2:21][C:20]([C:3]2[CH:8]=[CH:7][CH:6]=[C:5]([O:9][CH3:10])[CH:4]=2)([OH:29])[CH2:19]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1
|
Name
|
|
Quantity
|
22.1 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
22.34 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1C(CCCC1)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
NH4HSO4
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with condenser
|
Type
|
STIRRING
|
Details
|
The mixture was then stirred for a further 30 minutes at 70° C
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling with ice to 5° C.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 15 hours at room temperature
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 ml of diethyl ether
|
Type
|
EXTRACTION
|
Details
|
The organic phase was extracted once with dilute HCl
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 100 ml portions of diethyl ether each time
|
Type
|
CONCENTRATION
|
Details
|
The combined organic phases were concentrated by evaporation
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CC(CCC1)(O)C1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |